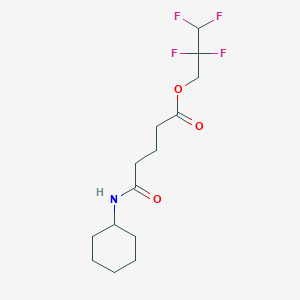
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of the amino acid glycine and is commonly referred to as TFP. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of TFP is not fully understood. However, it is believed to act as a competitive inhibitor of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
TFP has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, particularly the NMDA receptor. TFP has also been found to have neuroprotective effects, reducing the extent of damage caused by ischemic stroke. In addition, TFP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of TFP is its high selectivity for the glycine binding site on the NMDA receptor. This selectivity makes it a valuable tool for studying the structure and function of this receptor. However, one limitation of TFP is its relatively low potency, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on TFP. One area of focus is the development of more potent derivatives of TFP that can be used in a wider range of experimental settings. Another area of focus is the development of TFP-based therapeutics for the treatment of neurological disorders. Finally, there is a need for further research to fully understand the mechanism of action of TFP and its potential applications in scientific research and drug discovery.
Conclusion
In conclusion, 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is a valuable tool for scientific research with a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. Its high selectivity for the glycine binding site on the NMDA receptor makes it a valuable tool for studying the structure and function of this receptor. Further research is needed to fully understand the potential applications of TFP in drug discovery and the treatment of neurological disorders.
合成法
The synthesis of TFP involves the reaction of glycine ethyl ester with 2,2,3,3-tetrafluoropropyl isocyanate in the presence of a base. The resulting product is then reacted with cyclohexylamine to form 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of TFP has been optimized to achieve high yields and purity.
科学的研究の応用
TFP has been found to have a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions. TFP has also been used as a tool for studying the structure and function of ion channels. In addition, TFP has been found to have potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and neurological disorders.
特性
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F4NO3/c15-13(16)14(17,18)9-22-12(21)8-4-7-11(20)19-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTROKKMDCIMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
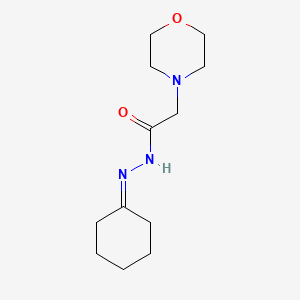
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

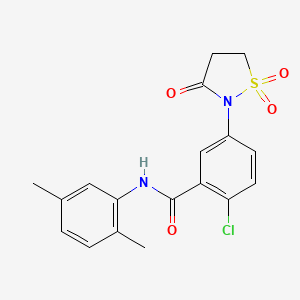
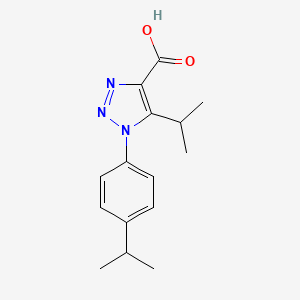

![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
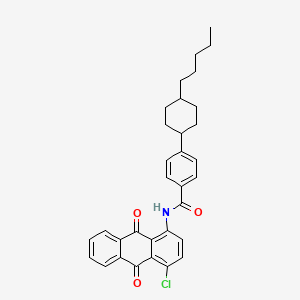
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)